Vitamin B15

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

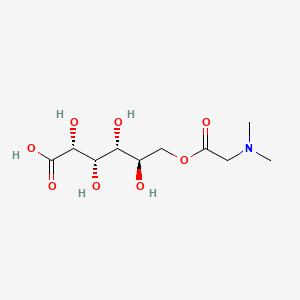

(2R,3S,4R,5R)-6-[2-(dimethylamino)acetyl]oxy-2,3,4,5-tetrahydroxyhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO8/c1-11(2)3-6(13)19-4-5(12)7(14)8(15)9(16)10(17)18/h5,7-9,12,14-16H,3-4H2,1-2H3,(H,17,18)/t5-,7-,8+,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTHOIGMSJMBLM-BUJSFMDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)OCC(C(C(C(C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC(=O)OC[C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883201 | |

| Record name | Pangamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20858-86-0 | |

| Record name | Pangamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20858-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pangamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020858860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pangamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PANGAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPQ53A9F5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigma of Pangamic Acid: A Technical Whitepaper on a Controversial Molecule

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides an in-depth technical examination of the substance commonly known as pangamic acid, or "Vitamin B15." It is imperative to preface this guide with a critical clarification: "pangamic acid" does not refer to a single, scientifically-defined chemical compound. Rather, it is a term that has been applied to a variety of substances of differing chemical identities since its introduction in the mid-20th century. This lack of a standard chemical identity is a central theme of this whitepaper and a crucial consideration for any scientific or developmental endeavor.

The U.S. Food and Drug Administration (FDA) considers pangamic acid to be "not an identifiable substance" and has stated that products labeled as such are unsafe for use, with no known nutritional properties.[1][2] Consequently, this guide will dissect the historical context, unravel the chemical identity controversy, and critically evaluate the scientific literature pertaining to the various compounds that have been marketed and studied under the "pangamic acid" and "this compound" labels.

The Chemical Identity Conundrum

The term "pangamic acid" was coined by Ernst T. Krebs, Sr., and Ernst T. Krebs, Jr., who in 1951 claimed to have isolated a new compound from apricot kernels.[1] They described it as 6-O-(dimethylaminoacetyl)-D-gluconic acid and assigned it the moniker "this compound," suggesting it was an essential nutrient.[1][3] However, subsequent attempts by other researchers to synthesize this specific ester using the methods described by the Krebses were not reproducible.[1]

Over the decades, analyses of products sold as "pangamic acid" or "this compound" have revealed a wide range of actual ingredients.[4] These include, but are not limited to:

-

d-gluconodimethylamino acetic acid: The originally proposed, but never definitively synthesized, compound.[1]

-

Mixtures containing dimethylamine: These have raised safety concerns due to their potential mutagenicity.[1]

-

Diisopropylammonium dichloroacetate (DIPA): A synthetic compound that readily hydrolyzes to potentially toxic components.[1][3]

-

Dimethylglycine (DMG): A derivative of the amino acid glycine.[4]

-

Mixtures of calcium gluconate and N,N-Dimethylglycine. [5]

-

Pharmacologically inert substances: In some cases, products labeled as pangamic acid have been found to contain only substances like lactose.[1]

This inconsistency is a significant obstacle to any systematic scientific investigation. Much of the early research, particularly from the former Soviet Union, is of limited value as it often fails to specify the exact chemical composition of the "pangamic acid" being studied.[1]

References

- 1. Dichloroacetate for Cancer Treatment: Some Facts and Many Doubts [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury | Annals of Gastroenterology [annalsgastro.gr]

- 4. Dimethylglycine Deficiency and the Development of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. B15: Myth or Miracle? - PubMed [pubmed.ncbi.nlm.nih.gov]

Pangamic Acid as a Methyl Donor in Biological Systems: A Critical Evaluation

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a scientific and regulatory overview of the substance commonly referred to as "pangamic acid" or "Vitamin B15." It is intended for an expert audience and aims to clarify the existing scientific consensus and address the historical claims surrounding its biological activity. The information presented herein should not be interpreted as an endorsement or validation of any therapeutic claims associated with pangamic acid.

Executive Summary

The concept of "pangamic acid" (also marketed as "this compound") as a biologically active methyl donor is a topic rooted in historical claims rather than robust scientific evidence. The fundamental challenge in evaluating its role in biological systems is the lack of a consistent and scientifically verified chemical identity. Products marketed as pangamic acid have been shown to contain a variety of substances, none of which have been conclusively established to function as a primary methyl donor in the manner of well-characterized molecules like S-adenosylmethionine (SAMe).

This whitepaper will deconstruct the historical narrative of pangamic acid, critically evaluate the limited and often methodologically flawed research regarding its purported function as a methyl donor, and summarize the significant safety and regulatory concerns. For the benefit of the intended scientific audience, we will also provide a brief overview of established methyl donors and their roles in biological systems to offer a scientifically sound context.

The Ambiguous Identity of Pangamic Acid

The term "pangamic acid" was coined in the 1950s by Ernst T. Krebs, Sr., and his son Ernst T. Krebs, Jr., who are also known for promoting laetrile.[1] They initially described it as an ester of D-gluconic acid and dimethylglycine (DMG), specifically 6-O-(N,N-dimethylglycinyl)-D-gluconic acid.[2][3] However, this compound has never been successfully synthesized and verified in a reproducible manner.[3]

Subsequent analyses of products sold as "pangamic acid" or "this compound" have revealed a startling lack of consistency. These products have been found to contain:

-

Dimethylglycine (DMG) mixed with calcium gluconate.[1]

-

Diisopropylamine dichloroacetate (DIPA) .[2]

-

Simply calcium gluconate or even lactose .[3]

Critical Evaluation of the "Methyl Donor" Hypothesis

The primary claim regarding pangamic acid's biological function is its role as a methyl donor in transmethylation reactions. Methyl donors are crucial for a vast array of biochemical processes, including DNA methylation, creatine synthesis, and neurotransmitter metabolism.[4][5] The universal methyl donor in human biology is S-adenosylmethionine (SAMe).

The evidence cited to support the methyl donor claim for pangamic acid is sparse and largely originates from older studies, many from the former Soviet Union, which often lack the rigorous controls and clear reporting of modern scientific research.[1][3]

One review mentions a 1956 study suggesting that a di-isopropylamino derivative of pangamic acid stimulated creatine synthesis in rats, a process that requires methylation.[6] Another study indicated that pangamic acid could substitute for betaine in the methylation of homocysteine to form methionine in rat liver.[6]

However, these isolated and dated findings do not constitute a body of evidence sufficient to establish pangamic acid as a significant methyl donor. The lack of a defined chemical structure for the tested substances makes these results difficult to interpret and impossible to replicate.

It is more plausible that any observed effects related to methylation in products labeled "pangamic acid" could be attributed to the presence of dimethylglycine (DMG), a known intermediate in the one-carbon metabolism pathway. However, DMG's role is not that of a primary methyl donor in the same way as SAMe.

Due to the lack of credible, peer-reviewed scientific literature with verifiable and reproducible data, it is not possible to present quantitative data on pangamic acid's efficacy as a methyl donor or to provide detailed experimental protocols.

Established Methyl Donors: A Scientific Overview

To provide a clear contrast to the unsubstantiated claims about pangamic acid, it is useful to briefly review the well-established biological methyl donors and their pathways. The central pathway for methylation is the one-carbon metabolism, which involves the folate and methionine cycles.

-

S-Adenosylmethionine (SAMe): Synthesized from methionine and ATP, SAMe is the universal methyl group donor for most transmethylation reactions.[7]

-

Folate (Vitamin B9): In its active form, 5-methyltetrahydrofolate, it donates a methyl group to homocysteine to regenerate methionine, which is then converted to SAMe.[8]

-

Vitamin B12 (Cobalamin): Acts as a cofactor for methionine synthase, the enzyme that facilitates the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine.[5]

-

Betaine (Trimethylglycine): Can also donate a methyl group to homocysteine to form methionine, particularly in the liver.[9]

The interplay of these molecules is crucial for maintaining cellular methylation potential. A deficiency in any of these established methyl donors can have significant health consequences.

Below is a simplified representation of the core methylation cycle.

Figure 1: Simplified Biological Methylation Cycle. This diagram illustrates the central role of Methionine and Homocysteine.

Signaling Pathways and Experimental Workflows

A core requirement of this technical guide was to provide diagrams of signaling pathways and experimental workflows. However, given that "pangamic acid" is not a defined substance with a known mechanism of action, it is scientifically impossible to create an accurate and non-speculative diagram of its involvement in any biological pathway. Any such diagram would be misleading and would imply a level of scientific understanding that does not exist.

Similarly, without credible and detailed published research, providing specific experimental protocols for investigating pangamic acid as a methyl donor is not feasible.

Safety and Regulatory Status

There are significant safety concerns associated with products marketed as pangamic acid. Some formulations have been found to contain diisopropylamine dichloroacetate (DIPA), which, along with its component diisopropylamine, has demonstrated mutagenicity in the Ames test.[10] This raises serious concerns about the potential for carcinogenicity.

The regulatory status of pangamic acid is unambiguous in many parts of the world.

-

United States: The FDA has stated that pangamic acid and its products are unsafe for use and have no known nutritional properties.[3][11] The agency has recommended seizing products advertised as pangamic acid.[3]

-

Canada: The distribution of pangamic acid has been prohibited by the Canadian Food and Drug Directorate.[3]

These regulatory actions underscore the lack of scientific and clinical evidence supporting the safety and efficacy of pangamic acid.

Conclusion for the Scientific Community

The narrative of "pangamic acid" or "this compound" as a methyl donor is a cautionary tale in the fields of nutrition and pharmacology. For researchers, scientists, and drug development professionals, it is crucial to distinguish between scientifically validated nutrients and substances promoted with unsubstantiated claims.

The key takeaways are:

-

No Defined Chemical Identity: "Pangamic acid" is a label applied to various substances, not a single, verifiable compound.

-

Lack of Credible Evidence: There is no robust, peer-reviewed scientific evidence to support its role as a methyl donor or to validate any of its purported health benefits.

-

Significant Safety Concerns: Some formulations contain potentially mutagenic and carcinogenic compounds.

-

Negative Regulatory Status: Major regulatory bodies like the FDA have deemed it unsafe and have taken action against its sale.

Future research in the field of methylation should focus on the well-characterized pathways and the established roles of nutrients like folate, vitamin B12, and choline. The story of pangamic acid serves as a valuable case study on the importance of chemical characterization, rigorous scientific methodology, and evidence-based claims in the life sciences.

References

- 1. isom.ca [isom.ca]

- 2. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pangamic acid - Wikipedia [en.wikipedia.org]

- 4. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Transmethylation - Wikipedia [en.wikipedia.org]

- 6. karger.com [karger.com]

- 7. The Role of Methyl Donors of the Methionine Cycle in Gastrointestinal Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Folate and DNA Methylation: A Review of Molecular Mechanisms and the Evidence for Folate's Role - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Metabolic Burden of Methyl Donor Deficiency with Focus on the Betaine Homocysteine Methyltransferase Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fda.gov [fda.gov]

Physiological Functions of Pangamic Acid and its Primary Constituent, N,N-Dimethylglycine, in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pangamic acid, often marketed as "Vitamin B15," is a substance that has been historically associated with a range of physiological benefits. However, the scientific literature reveals a significant ambiguity in its chemical identity. Commercially available preparations of pangamic acid have been shown to contain a mixture of substances, including D-gluconic acid, glycine, diisopropylammonium dichloroacetate, and most notably, N,N-dimethylglycine (DMG).[1] Much of the recent and more rigorous scientific investigation into the physiological effects attributed to pangamic acid has focused on DMG as the primary active component. This technical guide provides an in-depth analysis of the physiological functions of pangamic acid, with a strong emphasis on the experimentally verified effects of N,N-dimethylglycine in various animal models. The guide summarizes key quantitative data, details experimental protocols, and visualizes associated biochemical pathways to provide a comprehensive resource for researchers and drug development professionals.

Introduction: The Pangamic Acid and N,N-Dimethylglycine Ambiguity

The term "pangamic acid" or "this compound" lacks a standardized chemical definition, leading to considerable confusion in both the scientific and commercial spheres.[1] While originally described as 6-O-(dimethylaminoacetyl)-D-gluconic acid, commercial formulations have been inconsistent.[1] In contrast, N,N-dimethylglycine (DMG) is a well-defined derivative of the amino acid glycine, naturally found in foods like beans and liver.[2] It is a metabolic byproduct of choline metabolism and can be formed from the demethylation of trimethylglycine.[2] Due to the robust and specific nature of the research on DMG, this guide will primarily focus on its physiological functions, while acknowledging its historical association with pangamic acid.

Physiological Functions and Quantitative Data in Animal Models

N,N-dimethylglycine has been demonstrated to exert a variety of physiological effects in animal models, ranging from enhanced athletic performance and immune modulation to cardioprotective and anti-tumor activities. The following sections and tables summarize the key quantitative findings from these studies.

Enhancement of Athletic Performance and Fatigue Reduction

DMG is widely reputed to improve athletic performance by enhancing oxygen utilization and reducing lactic acid accumulation during strenuous exercise.

Table 1: Effects of N,N-Dimethylglycine on Athletic Performance in Equine Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Standardbred Horses | Not Specified | Not Specified | Significantly lower blood lactic acid levels following training. | [3] |

| Thoroughbred Horses | 1.2 mg/kg, twice daily | 5 days | No significant beneficial effects on cardiorespiratory function or lactate production during incremental treadmill exercise. | [4] |

| Horses and Mules | 2.2 g, twice daily | 4 days | Reduced blood lactate concentrations (0.60 ± 0.03 mM vs. 0.74 ± 0.06 mM, p=0.03) when data were pooled for species and altitude. | [5] |

Cardiopulmonary and Metabolic Health

Studies in avian models have shown that DMG supplementation can mitigate the effects of pulmonary hypertension and improve metabolic parameters.

Table 2: Effects of N,N-Dimethylglycine on Cardiopulmonary and Metabolic Parameters in Broiler Chickens

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Broiler Hens (Ross-308) | 167 mg Na-DMG/kg feed | 26 days (from day 14 to 40) | - Significant reduction in the incidence of pulmonary hypertension (14.6% in DMG group vs. 44.8% in control). - Twofold lower fasted plasma level of non-esterified fatty acids (NEFA) compared to the control group. - Improved apparent fecal digestibility of crude protein and nitrogen-free extract. | [6] |

| Broiler Chickens (Cobb 500) | 1 g Na-DMG/kg feed | Not Specified | - Improved feed conversion ratio (FCR) in the starter phase by 4.8% to 8.8% across three trials. - Overall FCR improved by 3.8% and 4.1% in two of the three trials. | [7][8] |

Immune Modulation

DMG has been shown to enhance both humoral and cell-mediated immune responses in various animal models.

Table 3: Immunomodulatory Effects of N,N-Dimethylglycine in Animal Models

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Rabbits | 20 mg/kg body weight, daily | Started 14 days prior to immunization | - Over fourfold increase in mean antibody titer to influenza antigen after the first inoculation. - Over threefold increase in mean antibody titers to Salmonella typhi O antigen after the first inoculation. - Tenfold increase in mean proliferative response of lymphocytes from influenza-immunized animals. | [9] |

| Rabbits | Not Specified | Not Specified | Greater than a 4-fold increase in antibody production in response to typhoid or influenza antigen compared to controls. - 3 to 9 times greater increase in T-cell count compared to controls. - Two-fold increase in interferon (IFN) production. | [10] |

| Cats | 100 mg, twice daily | 40 days | No significant enhancement of either specific or nonspecific immunity was observed. | [11] |

Anti-Tumor and Anti-Metastatic Effects

Pre-clinical studies suggest that DMG may have a role in inhibiting tumor growth and metastasis.

Table 4: Anti-Tumor and Anti-Metastatic Effects of N,N-Dimethylglycine in a Mouse Model

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Mice (Melanoma Model) | Not Specified | 5 days prior to tumor cell exposure | - Only 14% of mice pre-treated with DMG developed metastatic foci, compared to 50% in non-DMG controls. | [10] |

Experimental Protocols

This section provides an overview of the methodologies employed in key studies to assess the physiological functions of pangamic acid and N,N-dimethylglycine.

Assessment of Athletic Performance in Equine Models

-

Animal Model: Standardbred or Thoroughbred horses.

-

Administration: N,N-dimethylglycine administered orally as a paste or in feed at specified dosages.

-

Exercise Protocol: Standardized incremental treadmill tests with speeds equivalent to fixed percentages of the maximum oxygen uptake (VO2max).

-

Data Collection:

-

Blood samples collected before and after exercise to measure blood lactate concentrations.

-

Heart rate monitored continuously during exercise and recovery.

-

Cardiorespiratory parameters such as VO2 and carbon dioxide production (VCO2) measured during exercise.

-

Muscle biopsies may be collected to determine muscle lactate concentrations.

-

-

Statistical Analysis: Comparison of measured parameters between DMG-treated and placebo/control groups using appropriate statistical tests (e.g., t-test, ANOVA).

Evaluation of Cardiopulmonary Function in Broiler Chickens

-

Animal Model: Broiler chickens (e.g., Ross-308).

-

Induction of Pulmonary Hypertension: Birds are raised under conditions known to induce pulmonary hypertension, such as cold environmental temperatures (e.g., 15°C) and a high-energy feed.

-

Administration: N,N-dimethylglycine (as Na-DMG) is incorporated into the feed at a specified concentration.

-

Data Collection:

-

Incidence of fulminant ascites and pulmonary hypertension is recorded.

-

Blood samples are collected to measure plasma levels of metabolites like non-esterified fatty acids (NEFA).

-

Nutrient digestibility is assessed by analyzing the nutrient content of feed and feces.

-

-

Statistical Analysis: Comparison of the incidence of pulmonary hypertension and other measured parameters between the DMG-supplemented and control groups.

Assessment of Immune Response

-

Animal Model: Rabbits, cats, or other suitable models.

-

Immunization: Animals are immunized with a specific antigen (e.g., inactivated virus vaccine, bacterial vaccine) to elicit an immune response.

-

Administration: DMG is administered orally at a specified dose for a defined period before and/or after immunization.

-

Data Collection:

-

Humoral Immunity: Blood samples are collected at various time points to measure serum antibody titers against the specific antigen using techniques like hemagglutination inhibition (HI) assays or ELISAs.

-

Cell-Mediated Immunity: Lymphocyte proliferation assays are performed on peripheral blood mononuclear cells stimulated with mitogens (e.g., phytohemagglutinin) or the specific antigen. Cytokine production (e.g., interferon) can also be measured.

-

-

Statistical Analysis: Comparison of antibody titers, lymphocyte proliferation, and cytokine levels between DMG-treated and control groups.

In Vivo Antioxidant Activity Assessment

-

Animal Model: Typically rats or mice.

-

Induction of Oxidative Stress (Optional): Animals may be subjected to conditions that induce oxidative stress, such as exposure to toxins or intense exercise.

-

Administration: The test compound (e.g., DMG) is administered orally or via injection.

-

Data Collection:

-

Blood and tissue samples (e.g., liver, muscle) are collected.

-

Biomarkers of oxidative stress are measured, such as malondialdehyde (MDA) levels (an indicator of lipid peroxidation) and the activity of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase).

-

-

Statistical Analysis: Comparison of oxidative stress markers between the treated and control groups.

Signaling Pathways and Mechanisms of Action

The physiological effects of N,N-dimethylglycine are attributed to its involvement in key biochemical pathways, primarily as a methyl donor and an antioxidant.

Role as a Methyl Donor in One-Carbon Metabolism

DMG is an important intermediate in one-carbon metabolism. It is formed from the demethylation of betaine (trimethylglycine) and can subsequently be demethylated to sarcosine and then to glycine.[6][12] This process provides methyl groups that are essential for the synthesis of numerous important molecules, including S-adenosylmethionine (SAMe), a universal methyl donor involved in the synthesis of creatine, carnitine, and neurotransmitters.[13]

Figure 1: Role of N,N-Dimethylglycine in One-Carbon Metabolism.

Antioxidant Mechanism

DMG is suggested to possess antioxidant properties by scavenging free radicals and reducing oxidative stress.[14][15] Reactive oxygen species (ROS) are highly reactive molecules that can damage cells by reacting with DNA, proteins, and lipids. Antioxidants like DMG can neutralize these harmful molecules, thereby protecting cells from damage.

Figure 2: General Antioxidant Mechanism of N,N-Dimethylglycine.

Experimental Workflow for In Vitro Immune Cell Assays

The immunomodulatory effects of DMG can be investigated in vitro using lymphocyte and macrophage cultures. This workflow outlines a general approach for such studies.

References

- 1. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimethylglycine - Wikipedia [en.wikipedia.org]

- 3. Age-dependent reductions in mitochondrial respiration are exacerbated by calcium in the female rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of N, N-Dimethylglycine on Homocysteine Metabolism in Rats Fed Folate-Sufficient and Folate-Deficient Diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stimulation of the immune response by dimethylglycine, a nontoxic metabolite. | Semantic Scholar [semanticscholar.org]

- 10. info.vetriscience.com [info.vetriscience.com]

- 11. Immunologic responses in healthy random-source cats fed N,N-dimethylglycine-supplemented diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. View of Alterations of methionine metabolism in hepatocarcinogenesis: the emergent role of glycine N-methyltransferase in liver injury | Annals of Gastroenterology [annalsgastro.gr]

- 13. scribd.com [scribd.com]

- 14. blog.davincilabs.com [blog.davincilabs.com]

- 15. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

The Science of Pangamic Acid: A Technical Guide to Its Natural Sources and Isolation

A Note on Terminology: The term "pangamic acid," also referred to as "vitamin B15," is not scientifically recognized as a vitamin or a single defined chemical compound. Historically, it has been associated with various formulations, most commonly comprising N,N-dimethylglycine (DMG) and D-gluconic acid. This guide will focus on the natural sources and isolation of these two constituent compounds.

Introduction to N,N-Dimethylglycine (DMG) and D-Gluconic Acid

N,N-dimethylglycine is a derivative of the amino acid glycine and is found in a variety of plant and animal sources. It is an intermediate in the metabolism of choline. D-gluconic acid is an organic acid that occurs naturally in fruits, honey, and wine, and is produced commercially by the fermentation of glucose.

Natural Sources

The primary known natural sources of DMG and D-gluconic acid are detailed below.

Natural Sources of N,N-Dimethylglycine (DMG)

DMG is found in modest quantities in a range of foods. The concentrations can vary depending on the specific variety, growing conditions, and processing methods.

| Natural Source | Reported Concentration/Presence |

| Seeds | Present in beans and pumpkin seeds. |

| Cereal Grains | Found in brown rice and rice bran. |

| Animal Tissues | Present in liver. |

Natural Sources of D-Gluconic Acid

D-gluconic acid is more widespread in nature and is a significant component of certain sweet and fermented foods.

| Natural Source | Reported Concentration |

| Honey | 1.916–2.666 g/kg (Acacia honey)[1] |

| Varies by floral source, can reach up to 10.8 mg/g.[2] | |

| Wine | Can be present, with concentrations varying based on fermentation conditions. |

| Fruits | Naturally occurs in various fruits. |

Isolation and Purification Methodologies

The isolation of DMG and D-gluconic acid from their natural sources requires multi-step procedures involving extraction, separation, and purification.

Isolation of N,N-Dimethylglycine (DMG) from Plant Seeds (e.g., Pumpkin Seeds)

The isolation of DMG, a zwitterionic amino acid derivative, from a complex matrix like pumpkin seeds involves the separation from proteins, lipids, and other small molecules.

-

Preparation of Seed Meal:

-

Grind pumpkin seeds into a fine powder.

-

Defat the resulting meal by Soxhlet extraction with n-hexane for 6 hours to remove lipids.

-

Allow the defatted meal to air-dry to remove residual solvent.

-

-

Extraction of Free Amino Acids:

-

Suspend the defatted seed meal in distilled water at a 1:10 (w/v) ratio.

-

Adjust the pH of the suspension to 4.0-5.0 with a dilute acid (e.g., 0.1 M HCl) to precipitate proteins at their isoelectric point.

-

Stir the suspension for 1-2 hours at room temperature.

-

Centrifuge the mixture at 10,000 x g for 20 minutes to pellet the precipitated proteins and solid debris.

-

Collect the supernatant, which contains free amino acids and other water-soluble compounds.

-

-

Purification by Ion-Exchange Chromatography:

-

Cation-Exchange Chromatography:

-

Load the supernatant onto a strong cation-exchange column (e.g., Dowex 50W) pre-equilibrated with a low pH buffer (e.g., 0.2 M citrate buffer, pH 2.2).

-

Wash the column with the equilibration buffer to remove neutral and anionic compounds.

-

Elute the bound amino acids, including DMG, with a gradient of increasing pH and/or ionic strength (e.g., a linear gradient of 0.2 M citrate buffer, pH 2.2 to 1.0 M sodium borate buffer, pH 9.0).

-

Collect fractions and monitor for the presence of DMG using a suitable analytical method (e.g., HPLC with pre-column derivatization).

-

-

Anion-Exchange Chromatography (Optional Polishing Step):

-

Pool the DMG-containing fractions and adjust the pH to be above the pI of DMG (pKa1 ~1.8, pKa2 ~9.8).

-

Load the solution onto a strong anion-exchange column pre-equilibrated with a basic buffer.

-

Elute with a decreasing pH gradient.

-

-

-

Final Purification and Isolation:

-

Pool the purified DMG fractions.

-

Desalt the solution using dialysis or a suitable size-exclusion column.

-

Lyophilize the desalted solution to obtain solid, purified DMG.

-

Figure 1: Workflow for the isolation of N,N-dimethylglycine (DMG) from pumpkin seeds.

Isolation of D-Gluconic Acid from Honey

The isolation of D-gluconic acid from honey involves separating it from the high concentration of sugars and other minor components.

-

Sample Preparation:

-

Dissolve honey in distilled water to create a 10-20% (w/v) solution.

-

Adjust the pH of the honey solution to approximately 8.0 with a dilute base (e.g., 0.1 M NaOH) to ensure all gluconic acid is in its anionic gluconate form.

-

-

Purification by Anion-Exchange Chromatography:

-

Prepare a strong anion-exchange column (e.g., Dowex 1x8) and activate it by washing with a strong base (e.g., 1 M NaOH), followed by distilled water until the eluate is neutral.

-

Load the prepared honey solution onto the column. The gluconate anions will bind to the resin, while the neutral sugars will pass through.

-

Wash the column thoroughly with distilled water to remove all remaining sugars. Monitor the eluate for the absence of sugars using a refractive index detector or a qualitative test (e.g., Fehling's test).

-

Elute the bound gluconic acid from the resin using a dilute strong acid (e.g., 0.5 M HCl or 0.1 M H₂SO₄).[3]

-

-

Removal of Cations and Final Purification:

-

The eluate will contain gluconic acid and the salt of the eluting acid. To remove the cations (e.g., H⁺ and any residual metal ions), pass the eluate through a strong cation-exchange column in the H⁺ form.

-

Collect the eluate, which is now a purified solution of D-gluconic acid.

-

-

Concentration and Isolation:

-

Concentrate the purified gluconic acid solution under reduced pressure using a rotary evaporator.

-

Further drying in a vacuum desiccator or by lyophilization will yield the purified D-gluconic acid, which may exist in equilibrium with its lactones (glucono-δ-lactone and glucono-γ-lactone).

-

Figure 2: Workflow for the isolation of D-gluconic acid from honey.

Conclusion

While "pangamic acid" remains a controversial and ill-defined substance, its primary components, N,N-dimethylglycine and D-gluconic acid, are well-characterized compounds with known natural sources. The isolation of these molecules requires specific and distinct biochemical techniques. The protocols outlined in this guide provide a framework for the extraction and purification of DMG from seeds and D-gluconic acid from honey, leveraging principles of protein precipitation and ion-exchange chromatography. These methods can be adapted and optimized for other natural sources and for scaling up the production of these compounds for research and development purposes.

References

The Enigma of "Vitamin B15": A Scientific Review of Pangamic Acid and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Pangamic acid," widely marketed as "Vitamin B15," has a long and contentious history. Initially promoted as a dietary supplement with a broad spectrum of therapeutic benefits, its chemical identity has remained ambiguous, leading to significant skepticism within the scientific community. This technical guide provides a comprehensive review of the scientific literature, dissecting the controversies surrounding pangamic acid and shifting focus to the pharmacological activities of its more defined chemical components, notably diisopropylamine dichloroacetate (DIPAD). We will explore the historical context, the critical issue of its chemical composition, the evidence behind its purported physiological effects, and the emerging research on the mechanisms of action of its derivatives in oncology and metabolic diseases. This paper aims to equip researchers and drug development professionals with a clear, evidence-based perspective on this enigmatic substance.

Introduction: The Murky Origins of a "Vitamin"

Pangamic acid was first described in the mid-20th century as a substance isolated from apricot kernels.[1][2][3] It was designated "this compound" and purported to be a vital nutrient with a wide range of health benefits, including enhancing oxygen utilization, improving athletic performance, and treating a variety of ailments from heart disease to skin conditions.[4][5] However, "pangamic acid" is not recognized as a vitamin by the scientific community, as there is no evidence to suggest it is a required nutrient for the human body.[2][3][6]

The primary challenge in evaluating the scientific merit of "pangamic acid" lies in its lack of a consistent chemical identity.[2][3][7] Products marketed as "this compound" have been shown to contain a variety of substances, including the originally proposed D-gluconodimethyl aminoacetic acid, diisopropylamine dichloroacetate (DIPAD), dimethylglycine (DMG), calcium gluconate, and glycine.[3][8] In some cases, analyses have revealed nothing more than lactose.[2] This chemical ambiguity has rendered much of the early research, particularly from the former Soviet Union, difficult to interpret and reproduce.[2][9]

The Core of the Controversy: Chemical Identity and Composition

The term "pangamic acid" does not refer to a single, defined chemical entity. This has been a major point of contention and a significant barrier to rigorous scientific investigation.

-

Original Postulate : The initial chemical structure proposed for pangamic acid was D-gluconodimethyl aminoacetic acid.[2] However, subsequent attempts to synthesize this compound using the described methods were not reproducible.[2]

-

Commercial Formulations : Analysis of commercially available "pangamic acid" or "this compound" products has revealed a heterogeneous mix of ingredients. A 1982 study found that preparations labeled as pangamic acid were not uniform in composition and did not conform to their label claims.[7] More recent analyses have identified substances such as gluconic acid, glycine, and diisopropylammonium dichloroacetate in these products.[8]

-

Diisopropylamine Dichloroacetate (DIPAD) : One of the more pharmacologically active compounds frequently associated with "pangamic acid" is diisopropylamine dichloroacetate (DADA or DIPAD).[10][11] It is crucial to distinguish the scientific research on DIPAD from the more nebulous claims surrounding "pangamic acid."

This lack of a standardized chemical composition makes it impossible to attribute any observed biological effects to a single molecule when evaluating historical "pangamic acid" research.

Purported Physiological Effects and the Evidence Gap

A wide array of physiological benefits has been attributed to "pangamic acid." Below is a summary of these claims and the state of the scientific evidence.

| Claimed Effect | Summary of Evidence | Key Findings and Citations |

| Enhanced Oxygen Utilization & Athletic Performance | Early studies, primarily from the Soviet Union, suggested that "pangamic acid" could increase tolerance to hypoxia and improve physical endurance.[9][12] However, controlled studies in the United States have failed to replicate these findings. | A 1980 study found no effect of pangamic acid ingestion on metabolic response to exercise.[13] |

| Cardiovascular Health | Claims include lowering cholesterol and protecting against coronary artery disease.[4][9] Animal studies suggested a hypocholesterolemic effect, possibly by inhibiting cholesterol biosynthesis.[12] | Much of the research is anecdotal and lacks rigorous, controlled clinical trials in humans.[9] |

| Detoxification and Liver Protection | "Pangamic acid" has been purported to protect the liver from toxins like alcohol and carbon tetrachloride.[4][9] | These claims are largely based on animal studies and lack substantial human clinical data.[9] |

| Neurological and Mental Function | Some reports suggested benefits for conditions like autism and improving brain oxygenation.[1][5] | These studies were often poorly controlled and the results were not consistently reproducible.[1] |

The majority of the positive claims originate from research that is now considered anecdotal and lacks the rigorous controls of modern clinical trials.[2][9]

A Shift in Focus: The Pharmacology of Diisopropylamine Dichloroacetate (DIPAD)

With the ambiguity surrounding "pangamic acid," recent and more methodologically sound research has focused on specific, identifiable compounds that have been part of its formulations. The most notable of these is diisopropylamine dichloroacetate (DIPAD).

DIPAD is the diisopropylamine salt of dichloroacetic acid (DCA).[10] DCA itself is a well-studied inhibitor of pyruvate dehydrogenase kinase (PDK).[11][14]

Mechanism of Action: Pyruvate Dehydrogenase Kinase (PDK) Inhibition

The primary mechanism of action for the dichloroacetate (DCA) component of DIPAD is the inhibition of pyruvate dehydrogenase kinase (PDK).

By inhibiting PDK, DCA prevents the phosphorylation and subsequent inactivation of the pyruvate dehydrogenase (PDH) complex. This promotes the conversion of pyruvate to acetyl-CoA, shifting cellular metabolism from glycolysis towards oxidative phosphorylation.[11][14] This mechanism is of particular interest in cancer research, as many tumor cells exhibit a metabolic shift towards aerobic glycolysis (the Warburg effect).

Experimental Protocols: Investigating DIPAD's Anti-Tumor Effects

Recent studies have begun to rigorously evaluate the anti-cancer potential of DIPAD.

In Vitro Cell Viability Assay:

-

Objective : To determine the half-maximal inhibitory concentration (IC50) of DIPAD on cancer cell lines.

-

Cell Line : MDA-MB-231 (human breast adenocarcinoma).[11]

-

Methodology :

-

MDA-MB-231 cells are seeded in 96-well plates.

-

Cells are treated with serially diluted concentrations of DIPAD or DCA for 48 hours.

-

Cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11]

-

The absorbance is measured, and the IC50 value is calculated.

-

In Vivo Tumor Xenograft Model:

-

Objective : To evaluate the anti-tumor efficacy of DIPAD in a living organism.

-

Animal Model : Subcutaneous transplantation of MDA-MB-231 cells into nude mice.[11]

-

Methodology :

-

MDA-MB-231 cells are injected subcutaneously into the flank of nude mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

Treatment groups receive DIPAD or DCA (e.g., via oral gavage) for a specified duration.

-

Tumor volume is measured regularly.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Quantitative Data on DIPAD Efficacy

Recent research has provided quantitative data on the anti-tumor effects of DIPAD.

| Parameter | DIPAD (DADA) | Dichloroacetate (DCA) | Cell Line | Citation |

| IC50 (48h) | 7.1 ± 1.1 mmol/L | 15.6 ± 2.0 mmol/L | MDA-MB-231 | [11] |

These findings suggest that DIPAD has a significantly lower IC50 than DCA alone in this breast cancer cell line, indicating a superior in vitro anti-tumor efficacy.[11]

Safety and Regulatory Status

It is critical to note that "pangamic acid" or "this compound" is not approved by the U.S. Food and Drug Administration (FDA) for the treatment of any medical condition. In fact, the FDA has taken regulatory action against products marketed as "pangamic acid."[9]

Safety concerns have been raised regarding some of the components found in "pangamic acid" formulations. Specifically, diisopropylamine has been investigated for its potential physiological effects, and some studies have suggested that components of these formulations may be mutagenic.[15] Therefore, the use of unverified "pangamic acid" products is not recommended.[6]

Conclusion and Future Directions

The term "pangamic acid" or "this compound" is a historical misnomer that refers to a variety of substances rather than a single, defined molecule. The lack of chemical standardization and rigorous, controlled clinical trials makes it impossible to validate the broad therapeutic claims made in the past.

For the scientific and drug development community, the focus should be on the individual, well-characterized components that have been associated with these products. Diisopropylamine dichloroacetate (DIPAD) has emerged as a compound of interest, with a clear mechanism of action as a PDK inhibitor. Preclinical studies demonstrating its superior anti-tumor efficacy compared to DCA in breast cancer models are promising and warrant further investigation.[11]

Future research should continue to focus on the pharmacokinetics, safety profile, and therapeutic potential of DIPAD in various cancer types and metabolic disorders. It is essential that such research adheres to rigorous scientific and regulatory standards to clearly define its potential role in modern medicine, distinct from the controversial and scientifically unsupported legacy of "pangamic acid."

References

- 1. isom.ca [isom.ca]

- 2. Pangamic acid - Wikipedia [en.wikipedia.org]

- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. What Is this compound Good For? Pangamic Acid [medicinenet.com]

- 5. simplifyholisticnutrition.com [simplifyholisticnutrition.com]

- 6. Pangamic Acid: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 7. Pangamic acid (vitamin B 15, pangametin, sopangamine): Its composition and determination in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Studies on the chemical identity and biological functions of pangamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isom.ca [isom.ca]

- 10. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]

- 11. Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. karger.com [karger.com]

- 13. Effects of pangamic acid (B-15) ingestion on metabolic response to exercise. | Semantic Scholar [semanticscholar.org]

- 14. Frontiers | The antitumor effect of diisopropylamine dichloroacetate on non-small cell lung cancer and its influence on the tumor immune microenvironment [frontiersin.org]

- 15. Pangamic acid ("this compound"). (1979) | Victor Herbert | 41 Citations [scispace.com]

A Technical Review on the Purported "Mechanism of Action" of Pangamic Acid

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the topic of the molecular mechanism of action of pangamic acid, also known as "vitamin B15." A thorough review of the scientific literature and regulatory stances reveals a significant lack of consensus on the chemical identity of pangamic acid. Consequently, a specific, scientifically validated molecular mechanism of action cannot be ascribed. This paper will detail the historical context, the controversy surrounding its chemical nature, the absence of robust clinical evidence for its therapeutic claims, and the safety concerns raised by regulatory bodies. The purpose is to provide a clear, evidence-based perspective for the scientific community on the status of pangamic acid.

Introduction: The "this compound" Controversy

Pangamic acid, or pangamate, was first described and promoted by Ernst T. Krebs, Sr., and his son Ernst T. Krebs, Jr., who also promoted laetrile.[1][2] It was designated "this compound" with claims that it was a universally present nutrient essential for health.[1] The proponents asserted a wide range of therapeutic benefits, including enhanced oxygen utilization, detoxification, improved athletic performance, and treatment for conditions such as asthma, skin diseases, joint pain, and nerve pain.[1][3] However, it is crucial to note that pangamic acid is not recognized as a vitamin by the scientific community, as there is no evidence to suggest it is a required nutrient for the body.[1][3]

The Ambiguous Chemical Identity of Pangamic Acid

A fundamental challenge in discussing the molecular mechanism of pangamic acid is that it is not an identifiable, single substance.[4] The original empirical formula proposed by the Krebses was C10H19O8N, described as an ester of D-gluconic acid and dimethylglycine.[1][5] However, subsequent attempts by independent researchers to synthesize this compound using the patented methods were not reproducible.[1]

Over the years, various substances have been marketed as "pangamic acid" or "this compound," with inconsistent and often undisclosed compositions.[1][3] Analyses of these commercial products have revealed a range of different chemicals, including:

-

d-gluconodimethylamino acetic acid (the compound originally claimed by Krebs, though its synthesis is unverified)[1]

-

Mixtures containing dimethylglycine[2]

-

Diisopropylamine dichloroacetate[1]

-

Pharmacologically inert substances like calcium gluconate or pure lactose[1]

The U.S. Food and Drug Administration (FDA) considers pangamic acid to be "not an identifiable substance" due to this ambiguity.[1] This lack of a consistent chemical structure makes it scientifically impossible to study a definitive mechanism of action.

Review of Scientific Investigations and Purported Effects

Much of the research on pangamic acid, particularly that which supports its therapeutic claims, originated from the former Soviet Union.[1] However, these studies are often criticized for being anecdotal, lacking proper controls, and not clearly specifying the chemical composition of the "pangamic acid" used.[1][2]

Some of the purported biological effects include:

-

Methyl Donation: It has been suggested that the dimethylglycine (DMG) component of some pangamic acid formulations could act as a methyl donor in metabolic processes, similar to methionine and choline.[2]

-

Enhanced Oxygen Utilization: Claims have been made that pangamic acid improves cellular respiration, particularly under hypoxic conditions.[6][7] Animal studies have suggested it may promote oxidative processes.[6] However, the mechanism for this is unknown, and in vitro results have not been reliably translated to in vivo functions.[7]

-

Detoxification and Antioxidant Properties: Pangamic acid has been marketed as an antioxidant that can protect against pollutants and slow cellular aging.[3][6]

Despite these claims, robust, controlled clinical trials in the United States and other regions are largely absent.[3][6] The lack of a defined substance for testing is a primary obstacle to conducting such research.

The Absence of a Molecular Mechanism of Action

Given the inconsistent and unverified chemical nature of "pangamic acid," a molecular-level mechanism of action remains entirely speculative and scientifically unsubstantiated. For a mechanism to be elucidated, a specific ligand (the drug or molecule) must be identified to study its interaction with specific biological targets (such as receptors, enzymes, or signaling proteins). Since "pangamic acid" can refer to any number of different compounds, there is no single ligand to investigate.

The claims of it being a "methyl donor" or an "enhancer of cellular respiration" are general physiological descriptions rather than specific molecular mechanisms. Without a defined molecule, it is impossible to conduct the necessary binding assays, kinetic studies, or cellular signaling experiments to determine a precise pathway of action.

Safety and Regulatory Status

The regulatory stance on pangamic acid is clear and cautionary. The FDA has stated that pangamic acid and its products are unsafe for use and have no known nutritional properties.[1] The agency has recommended the seizure of products advertised as pangamic acid.[1] In Canada, its distribution has been prohibited.[1]

Safety concerns are significant, partly because the composition of products sold as "this compound" is so variable.[3] Mutagenicity analyses using the Ames test on compounds commonly found in these preparations, such as diisopropylamine dichloroacetate, have yielded positive results, suggesting a potential cancer risk.[1][5]

Conclusion for the Scientific Community

The concept of pangamic acid, or "this compound," is rooted in historical claims that lack modern scientific validation. The primary impediment to understanding its biological role is the fact that "pangamic acid" does not refer to a single, consistently defined chemical entity. The wide variety of substances sold under this name, coupled with a lack of reproducible and controlled studies, means that no specific molecular mechanism of action can be described.

For drug development professionals and researchers, "pangamic acid" should be considered a historical curiosity rather than a viable therapeutic agent or a subject for mechanistic study, until and unless a specific, safe, and effective compound is isolated and rigorously tested. The narrative of pangamic acid serves as a cautionary tale on the importance of precise chemical identification and verifiable, controlled research in the pharmacological sciences.

Data Presentation

Due to the lack of a defined chemical substance and the absence of rigorous, controlled clinical trials, no quantitative data on binding affinities, enzyme kinetics, or consistent physiological effects can be reliably compiled into tables. The available literature consists primarily of anecdotal reports and studies with questionable methodology and undefined test substances.

Experimental Protocols

Detailed, reproducible experimental protocols for key experiments are not available in the scientific literature. The research often lacks sufficient detail to allow for replication, a core requirement for scientific validation.

Visualization of the Scientific Assessment of Pangamic Acid

References

- 1. Pangamic acid - Wikipedia [en.wikipedia.org]

- 2. isom.ca [isom.ca]

- 3. Pangamic Acid: Health Benefits, Side Effects, Uses, Dose & Precautions [rxlist.com]

- 4. fda.gov [fda.gov]

- 5. PANGAMIC ACID | 11006-56-7 [chemicalbook.com]

- 6. What Is this compound Good For? Pangamic Acid [medicinenet.com]

- 7. karger.com [karger.com]

The Pharmacokinetics and Bioavailability of "Pangamic Acid" (Vitamin B15): A Technical Review of its Primary Components

Disclaimer: The substance commonly referred to as "pangamic acid" or "vitamin B15" is not a scientifically recognized vitamin nor a single, well-defined chemical compound. Products marketed under this name have historically contained a variety of substances, most notably dimethylglycine (DMG), diisopropylamine dichloroacetate (DADA), and calcium gluconate. This technical guide addresses the pharmacokinetics and bioavailability of these individual components based on available scientific literature.

Introduction

The study of the pharmacokinetics of "pangamic acid" is complicated by its ambiguous identity.[1][2] Historically, the biological activity attributed to "pangamic acid" is thought to be primarily due to N,N-dimethylglycine (DMG), a derivative of the amino acid glycine.[3] Other formulations have included diisopropylamine dichloroacetate (DADA), which is a salt of diisopropylamine and dichloroacetic acid.[4] This whitepaper will, therefore, focus on the pharmacokinetic profiles of DADA and DMG, the most frequently cited active components of "pangamic acid."

Pharmacokinetics of Diisopropylamine Dichloroacetate (DADA)

Diisopropylamine dichloroacetate (DADA) is known to be metabolized into diisopropylamine (DIPA) and dichloroacetate (DCA).[4] The majority of available pharmacokinetic data for DADA comes from equine studies.

Absorption, Distribution, Metabolism, and Excretion (ADME)

Pharmacokinetic studies in horses have shown that following intravenous administration, DADA is metabolized, and its primary metabolite, diisopropylamine (DIPA), is detectable in urine.[5][6] Notably, neither DADA nor its free base metabolite, DIPA, were found to be detectable in equine blood samples using the analytical methods employed in the studies.[5][7][8] This suggests rapid metabolism and/or distribution of the parent compound and its metabolite.

Quantitative Pharmacokinetic Data

The available literature from equine studies does not provide sufficient data to populate a comprehensive table of standard pharmacokinetic parameters such as Cmax, Tmax, AUC, or elimination half-life for DADA or its metabolites in plasma. The focus of these studies was primarily on the detection of the metabolite DIPA in urine.

Table 1: Urinary Detection of Diisopropylamine (DIPA) in Horses Following DADA Administration

| Parameter | Value | Species | Administration Route | Dosage | Source |

| Lower Limit of Detection (LOD) | 0.5 µg/mL | Horse | Intravenous | 0.08 mg/kg and 0.80 mg/kg | [5][8] |

Experimental Protocols

2.3.1. Drug Administration and Sample Collection in Equine Studies

-

Subjects: Thoroughbred and Standardbred horses were used.[5]

-

Dosing: DADA was administered intravenously at doses of 0.08 mg/kg and 0.80 mg/kg body weight.[6][8]

-

Sample Collection: Urine samples were collected at various time points post-administration, including 10-minute intervals for the first hour in the high-dose group, and then at extended intervals up to 48 hours.[6]

2.3.2. Analytical Methodology for DIPA Detection in Urine

-

Qualitative Detection: Thin-layer chromatography (TLC) was developed to qualitatively identify the presence of DIPA in equine urine.[5][6]

-

Quantitative Detection: Gas chromatography (GC) was used for the quantitative determination of DIPA in urine, with a reported lower limit of detection of 0.5 µg/mL.[5][6][8]

Pharmacokinetics of Dimethylglycine (DMG)

Dimethylglycine is a derivative of the amino acid glycine and is found naturally in some foods like beans and liver.[9][10] It is considered the primary bioactive component of many "pangamic acid" formulations.[3]

Absorption, Distribution, Metabolism, and Excretion (ADME)

DMG is reported to be readily absorbed in the mouth and small intestine, after which it is transported to the liver.[9] It is known to be rapidly broken down in the body.[3][9] As an intermediate in the choline cycle, DMG plays a role as a methyl donor in numerous biochemical pathways.[3]

Quantitative Pharmacokinetic Data

Specific quantitative pharmacokinetic parameters for dimethylglycine in humans or animals, such as Cmax, Tmax, AUC, and bioavailability, are not well-documented in the provided search results. The literature emphasizes its rapid metabolism rather than its pharmacokinetic profile.

Metabolic Pathways and Experimental Workflows

Metabolic Breakdown of DADA

The metabolism of diisopropylamine dichloroacetate is a straightforward dissociation and subsequent metabolism of its components.

Caption: Metabolic breakdown of DADA into DIPA and DCA.

Experimental Workflow for DIPA Detection in Equine Urine

The general workflow for the detection of DIPA in equine urine following DADA administration can be visualized as follows.

Caption: Workflow for DIPA detection in equine urine.

Conclusion

The terms "pangamic acid" and "this compound" lack a precise chemical definition, which presents a significant challenge to a systematic pharmacokinetic characterization. The available scientific literature primarily focuses on the individual components that have been included in such formulations.

For diisopropylamine dichloroacetate (DADA), pharmacokinetic data is sparse and mainly derived from equine studies focused on urinary metabolite detection. These studies confirm that DADA is metabolized to DIPA, but do not provide a comprehensive pharmacokinetic profile in blood.

Future research is necessary to establish the pharmacokinetic profiles of these compounds in humans to better understand their bioavailability, metabolic fate, and potential physiological effects. Researchers in drug development should be aware of the historical ambiguity of "pangamic acid" and focus on the distinct properties of its individual, well-defined chemical constituents.

References

- 1. This compound (Pangamic Acid) [benchchem.com]

- 2. isom.ca [isom.ca]

- 3. info.davincilabs.com [info.davincilabs.com]

- 4. Diisopropylamine dichloroacetate - Wikipedia [en.wikipedia.org]

- 5. The detection, pharmacokinetics and behavioral effects of diisopropylamine dichloroacetate (DADA) in the horse: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uknowledge.uky.edu [uknowledge.uky.edu]

- 7. scholars.uky.edu [scholars.uky.edu]

- 8. madbarn.com [madbarn.com]

- 9. metabolics.com [metabolics.com]

- 10. mskcc.org [mskcc.org]

The Dubious Case of "Vitamin B15": A Technical Whitepaper on Pangamic Acid

Abstract

"Vitamin B15," commercially known as pangamic acid, has been a subject of controversy for over half a century. Promoted for a wide range of therapeutic benefits, from enhancing athletic performance to treating chronic diseases, it has never been substantiated as a vitamin or a legitimate therapeutic agent by the global scientific community. This technical guide provides an in-depth analysis of the historical context, the profound inconsistencies in chemical identity, the significant regulatory actions taken against its distribution, and a critical review of the scientific evidence—or lack thereof—supporting its claims. We present a detailed examination of key clinical studies, experimental methodologies, and critical toxicological findings, including evidence of mutagenicity for some of its constituents. This document serves as a comprehensive resource for the scientific community to understand the controversies and unsubstantiated nature of "this compound."

Introduction and Historical Context

The substance now known as "this compound" or pangamic acid was first described and promoted in the 1950s by Ernst T. Krebs, Sr., and his son, Ernst T. Krebs, Jr.[1][2]. The Krebses, who were also central to the promotion of Laetrile ("Vitamin B17") as a cancer cure, claimed to have isolated this compound from apricot kernels[1][3]. They named it "pangamic" from "pan" (universal) and "gamic" (seed) to suggest its ubiquitous presence in nature[1].

A host of therapeutic and performance-enhancing benefits were attributed to pangamic acid, including improved oxygen utilization, enhanced athletic endurance, detoxification, and treatment for conditions ranging from heart disease and asthma to cancer[1][4][5]. Much of the early research cited in favor of these claims originated from the former Soviet Union, which was often anecdotal, lacked rigorous controls, and did not clearly define the chemical composition of the substance being studied[1][6]. This lack of scientific rigor and the association with the discredited Laetrile controversy immediately cast a long shadow of skepticism over "this compound" in the international scientific community[7].

The Controversy of Chemical Identity

A central and critical issue surrounding "this compound" is that it has no single, universally accepted chemical identity[4][8]. The compound originally described by the Krebses was purported to be d-gluconodimethylamino acetic acid[1]. However, scientific attempts to verify this structure or its synthesis have been unsuccessful[1].

Consequently, commercial products marketed as "this compound" or "pangamic acid" have been found to contain a disparate and inconsistent mixture of ingredients, including[4]:

-

N,N-Dimethylglycine (DMG)

-

Calcium gluconate

-

Diisopropylamine dichloroacetate (DIPA)

-

Calcium chloride

-

Glycine

-

Inert fillers like cellulose or even pure lactose[9].

This chemical ambiguity makes a scientific evaluation of "pangamic acid" as a single entity impossible. Any study must be assessed based on the specific, identified compounds used in the preparation. The U.S. Food and Drug Administration (FDA) has officially stated that it considers pangamic acid to be "not an identifiable substance"[10].

Regulatory Status and Controversy

The unsubstantiated claims and inconsistent composition of pangamic acid products led to significant regulatory action, particularly in the United States.

3.1 U.S. Food and Drug Administration (FDA) Stance

The FDA does not recognize pangamic acid as a vitamin or a dietary supplement[8]. The agency's official policy is based on the following points:

-

Not a Vitamin: There is no scientific evidence of a dietary requirement for pangamic acid, nor has a deficiency state ever been identified in humans or animals[8].

-

Unsafe Food Additive: Because its components are not generally recognized as safe (GRAS) and no food additive petition has ever been approved, the FDA classifies pangamic acid as an unsafe food additive when sold as a food or supplement[4][8][11].

-

Unapproved New Drug: When products are marketed with claims to treat, mitigate, or prevent disease, they are classified as drugs. As no New Drug Application (NDA) has ever been approved for pangamic acid, it is considered an unapproved new drug and is illegal to market for therapeutic purposes[8].

3.2 Enforcement Actions

Based on this policy, the FDA has undertaken numerous enforcement actions over the years, including the seizure of products labeled as pangamic acid or "this compound" and injunctions against manufacturers[8][10][11]. A notable court case, United States v. Aangamik 15 Calcium Pangamate, upheld the FDA's position, concluding that the product (containing N,N-Dimethylglycine) was an adulterated food containing an unsafe food additive[11].

dot

Caption: FDA regulatory logic for "this compound".

Analysis of Purported Evidence: Athletic Performance

One of the most persistent claims for "this compound" is its ability to enhance athletic performance and endurance by improving oxygen utilization[7]. While numerous anecdotal reports and poorly controlled Soviet-era studies are often cited by proponents, rigorous, placebo-controlled clinical trials have failed to substantiate these claims[6].

4.1 Key Clinical Study: Gray and Titlow (1982)

A pivotal study conducted in the United States sought to definitively test the effect of a common pangamic acid formulation on maximal physical performance.

4.1.1 Experimental Protocol

-

Study Design: A double-blind, placebo-controlled experiment was conducted[8].

-

Participants: Sixteen male track athletes were randomly assigned to either an experimental group (E) or a control group (C)[8].

-

Intervention: The experimental group ingested six 50 mg tablets per day of a pangamic acid formulation (defined as calcium gluconate and N,N-Dimethylglycine) for three weeks. The control group received six identical-looking placebo tablets daily for the same duration[8].

-

Testing Protocol: Subjects were tested before and after the three-week treatment period using the Bruce treadmill protocol to exhaustion[8].

-

Parameters Measured: The following physiological parameters were recorded:

-

Maximal heart rate (HR)

-

Total treadmill time (TM)

-

Pre- and post-test blood glucose levels

-

Pre- and post-test blood lactate levels[8].

-

dot

Caption: Experimental workflow of the Gray & Titlow (1982) study.

The study found no statistically significant differences (P > 0.05) between the pangamic acid group and the placebo group for any of the measured parameters after the treatment period. The researchers concluded that the ingestion of this pangamic acid formulation does not produce significant changes in short-term maximal treadmill performance[8].

Table 1: Pre- and Post-Treatment Performance Data (Gray & Titlow, 1982)

| Parameter | Group | Pre-Treatment (Mean) | Post-Treatment (Mean) | Change (Mean) |

|---|---|---|---|---|

| Maximal Heart Rate (bpm) | E (B15) | 183 | 181 | -2 |

| C (Placebo) | 194 | 194 | 0 | |

| Treadmill Time (min) | E (B15) | 16.99 | 17.21 | +0.22 |

| C (Placebo) | 16.49 | 16.83 | +0.34 | |

| Post-Test Glucose (mg%) | E (B15) | 132.13 | 138.88 | +6.75 |

| C (Placebo) | 133.38 | 139.13 | +5.75 | |

| Post-Test Lactate (mg%) | E (B15) | 64.63 | 70.88 | +6.25 |

| C (Placebo) | 76.13 | 66.58 | -9.55 |

Source: Gray ME, Titlow LW. Med Sci Sports Exerc. 1982;14(6):424-7.[8]

Proposed (but Unproven) Mechanisms of Action

Proponents of "this compound" have suggested several biochemical mechanisms to explain its purported effects. It is critical to note that these are largely theoretical and lack substantiation from rigorous scientific research.

One prominent theory is that pangamic acid, particularly its N,N-Dimethylglycine (DMG) component, acts as a "methyl donor"[7]. In this hypothetical pathway, DMG would contribute to transmethylation reactions, which are vital for the synthesis of numerous essential molecules, including creatine. The proposed increase in creatine could then enhance energy metabolism in muscle tissue.

Another claim is that pangamic acid enhances cellular respiration and oxygen utilization, though the specific molecular targets or pathways for this action have never been elucidated[6]. Some recent research has explored diisopropylamine dichloroacetate (DADA), a component of some B15 formulations, as an inhibitor of pyruvate dehydrogenase kinase 4 (PDK4), which could theoretically shift metabolism from glycolysis towards oxidative phosphorylation[9]. However, this research is preliminary and focused on specific disease models, not on the general health or performance-enhancing claims of "this compound."

dot

Caption: Proposed (unproven) mechanisms of "this compound".

Safety Concerns and Toxicology

Beyond the lack of efficacy, a significant controversy surrounding "this compound" is the potential toxicity of its various components. The FDA has explicitly stated that pangamic acid products are unsafe for use[10].

6.1 Mutagenicity and Carcinogenicity

Of greatest concern is the evidence of mutagenicity for several chemicals found in commercial "pangamic acid" preparations.

-

Ames Test: The Ames Salmonella/mammalian microsome mutagenicity test is a widely used assay to assess the mutagenic potential of chemical compounds. A positive result indicates that the substance can cause mutations in the DNA of the test organism and is therefore a potential carcinogen[12].

-

Positive Results: Studies using the Ames test have demonstrated positive mutagenicity for:

The finding that these compounds, sold for human consumption, are mutagenic raises serious safety alarms, as a high percentage of mutagens are also found to be carcinogenic[10].

Table 2: Mutagenicity of "this compound" Components

| Compound | Test Method | Result | Implication |

|---|---|---|---|

| Diisopropylamine dichloroacetate (DIPA) | Ames Salmonella/microsome assay | Positive (Mutagenic) | Potential Carcinogen |

| Diisopropylamine | Ames Salmonella/microsome assay | Positive (Mutagenic) | Potential Carcinogen |

| Dichloroacetate (DCA) | Ames Salmonella/microsome assay | Positive (Low-grade Mutagenicity) | Potential Carcinogen |

Source: Colman N, Herbert V, Wims L. Nutr Cancer. 1982;3(3):129-33.[10]; Herbert V, Gardner A, Colman N. Am J Clin Nutr. 1980 Jun;33(6):1179-82.[3]

Conclusion

Based on a comprehensive review of the available scientific and regulatory literature, "this compound" (pangamic acid) cannot be considered a vitamin or a legitimate therapeutic agent. The core of the controversy lies in several undeniable facts:

-

Lack of Chemical Identity: There is no consistent, verifiable chemical structure for pangamic acid. Products sold under this name are highly variable and often contain undisclosed ingredients.

-

Absence of Scientific Evidence: Decades of claims regarding its benefits, particularly in athletic performance, are not supported by rigorous, placebo-controlled clinical trials.

-

Negative Regulatory Consensus: Major global regulatory bodies, including the U.S. FDA, do not recognize its legitimacy and have classified it as an unsafe food additive and an unapproved drug.

-

Significant Safety Concerns: Key components found in commercial "B15" preparations, such as diisopropylamine dichloroacetate (DIPA), have been shown to be mutagenic in the Ames test, indicating a potential cancer risk.

References

- 1. info.vetriscience.com [info.vetriscience.com]

- 2. Superior anti-tumor efficacy of diisopropylamine dichloroacetate compared with dichloroacetate in a subcutaneous transplantation breast tumor model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mutagenicity of dichloroacetate, an ingredient of some formulations of pangamic acid (trade-named "this compound") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. cambridge.org [cambridge.org]

- 7. isom.ca [isom.ca]

- 8. The effect of pangamic acid on maximal treadmill performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Diisopropylamine Dichloroacetate, a Novel Pyruvate Dehydrogenase Kinase 4 Inhibitor, as a Potential Therapeutic Agent for Metabolic Disorders and Multiorgan Failure in Severe Influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mutagenicity of diisopropylamine dichloroacetate, the "active constituent" of this compound (pangamic acid) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pangamic acid ("this compound") - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Ames test - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Analytical Approaches for the Characterization of Formulations Marketed as Pangamic Acid (Vitamin B15)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pangamic acid, often marketed as "Vitamin B15," is a substance that lacks a consistent and scientifically verified chemical identity.[1][2][3] Originally described as an ester of D-gluconic acid and dimethylglycine, subsequent research has failed to reproduce its synthesis, and the composition of commercially available products labeled as "pangamic acid" has been shown to be highly variable.[1][2] Analyses of such products have revealed mixtures of components, including D-gluconic acid, N,N-dimethylglycine, glycine, and even diisopropylammonium dichloroacetate, rather than a single, defined active compound.[4]